2-Methylpropyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate
Overview
Description
2-Methylpropyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromophenyl and phenyl groups in the structure enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Esterification: The final step is the esterification of the carboxylic acid group with 2-methylpropanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium amide (NaNH₂) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of 2-Methylpropyl 3-(4-carboxyphenyl)-1-phenylpyrazole-4-carboxylate.
Reduction: Formation of 2-Methylpropyl 3-(phenyl)-1-phenylpyrazole-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups enhance its binding affinity to these targets, leading to the modulation of their activity. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects.
Comparison with Similar Compounds
- 2-Methylpropyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
- 2-Methylpropyl 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylate
- 2-Methylpropyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate
Comparison:
- Uniqueness: The presence of the bromine atom in 2-Methylpropyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine derivative is more reactive towards nucleophiles, making it a versatile intermediate for further functionalization.
- Biological Activity: The bromine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-methylpropyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-14(2)13-25-20(24)18-12-23(17-6-4-3-5-7-17)22-19(18)15-8-10-16(21)11-9-15/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKMXVVGBCFTFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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